molecular formula C18H21ClN2S B4733997 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine CAS No. 5261-11-0

1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine

Cat. No. B4733997
CAS RN: 5261-11-0
M. Wt: 332.9 g/mol
InChI Key: SVUDWAOQQQNFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine, also known as TFMPP, is a chemical compound that belongs to the class of piperazine derivatives. TFMPP has been used in scientific research to study the mechanism of action and the biochemical and physiological effects of this compound.

Mechanism of Action

1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine acts as an agonist at 5-HT1B and 5-HT2A receptors in the brain. These receptors are involved in the regulation of mood, anxiety, and sleep. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine's binding to these receptors leads to an increase in serotonin release, which results in the activation of downstream signaling pathways. This activation can lead to changes in mood, anxiety, and sleep.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has been shown to increase locomotor activity and induce hyperthermia. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has also been shown to increase dopamine release in the brain, which may contribute to its stimulant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine in lab experiments is its well-defined mechanism of action. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine's binding to serotonin receptors is well-established, which allows for precise control over its effects. However, one limitation of using 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine is its potential for toxicity. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has been shown to have toxic effects on the liver and kidneys in animal studies.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine. One area of interest is the role of 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine in the regulation of mood and anxiety. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine's effects on serotonin receptors suggest that it may have potential as a treatment for mood and anxiety disorders. Another area of interest is the development of new compounds that target serotonin receptors. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine's mechanism of action may serve as a template for the development of new compounds with improved efficacy and safety profiles. Finally, more research is needed to better understand the potential toxic effects of 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine and other piperazine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine has been used in scientific research to study its effects on the central nervous system. 1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine is a serotonin receptor agonist that binds to 5-HT1B and 5-HT2A receptors in the brain. This compound has been used to study the role of serotonin receptors in the regulation of mood, anxiety, and sleep.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2S/c1-22-18-7-5-15(6-8-18)14-20-9-11-21(12-10-20)17-4-2-3-16(19)13-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUDWAOQQQNFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366073
Record name 1-(3-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine

CAS RN

5261-11-0
Record name 1-(3-chlorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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